1-(3-Bromo-4-methylbenzoyl)pyrrolidine

Description

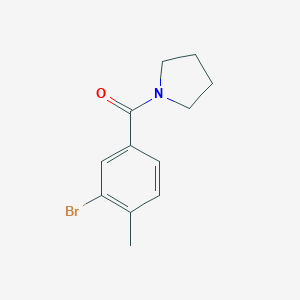

1-(3-Bromo-4-methylbenzoyl)pyrrolidine is a pyrrolidine derivative characterized by a benzoyl group substituted with bromine and methyl groups at the 3- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol. The compound’s structure combines the rigidity of the brominated aromatic ring with the conformational flexibility of the pyrrolidine ring, making it a candidate for diverse applications in medicinal chemistry and catalysis . Pyrrolidine derivatives are widely studied for their bioactivity, including enzyme inhibition and receptor modulation, as seen in acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents .

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

(3-bromo-4-methylphenyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C12H14BrNO/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

IXDPXKNBNCBJSV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Substitution Effects

1-(4-Bromo-2-methylbenzoyl)pyrrolidine (CAS 276678-35-4) is a positional isomer of the target compound, differing in the bromine and methyl group positions (4-bromo-2-methyl vs. 3-bromo-4-methyl). Despite sharing the molecular formula C₁₂H₁₄BrNO, this isomer exhibits distinct physicochemical properties:

- Boiling Point : Higher due to increased symmetry (predicted).

- Reactivity : The electron-withdrawing bromine at the para position may alter electrophilic substitution patterns compared to the meta position in the target compound.

- Bioactivity : Positional changes can affect binding to biological targets, as seen in AChE inhibitors where substituent orientation impacts enzyme active-site interactions .

Functional Group Variations: Sulfonyl vs. Benzoyl

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine (CAS 332354-62-8) replaces the benzoyl group with a sulfonyl moiety. Key differences include:

- Electron Effects : The sulfonyl group is stronger electron-withdrawing, reducing aromatic ring reactivity compared to benzoyl.

- Molecular Formula: C₁₁H₁₄BrNO₃S (vs. C₁₂H₁₄BrNO), with a higher molecular weight (345.25 g/mol).

- Bioactivity : Sulfonyl derivatives are often associated with enhanced metabolic stability and receptor antagonism, contrasting with benzoyl-based compounds’ enzyme inhibition roles .

Heterocyclic Derivatives: Thiazolidinones and Thiazinanones

Compounds like thiazolidin-4-ones and thiazinan-4-ones derived from 1-(2-aminoethyl)pyrrolidine (e.g., AChE inhibitors) highlight the impact of heterocyclic incorporation:

- Structural Complexity: Addition of sulfur-containing rings (thiazolidinone/thiazinanone) introduces hydrogen-bonding and steric effects critical for AChE binding.

- Bioactivity : These derivatives show moderate to strong AChE inhibition (IC₅₀ values in the µM range), outperforming simpler pyrrolidine benzoyl/sulfonyl analogs in neurological applications .

Pharmacologically Active Analogues

- 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid : Features a fluorinated aromatic ring and carboxylic acid group, enabling anti-inflammatory and antimicrobial activity. Fluorine atoms enhance bioavailability and membrane permeability compared to bromine .

- 1-(1-Phenylcyclohexyl)pyrrolidine: A hallucinogenic Schedule I compound with a bulky cyclohexylphenyl group. Demonstrates how steric bulk and lipophilicity can shift activity from therapeutic to psychoactive .

Key Research Findings

- Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves yield and purity for brominated pyrrolidine derivatives compared to traditional heating.

- Biological Performance: Benzoyl derivatives (e.g., this compound) show promise in enzyme inhibition but require structural optimization for selectivity. Sulfonyl analogs exhibit better metabolic stability but lower intrinsic activity . Heterocyclic derivatives (thiazolidinones) balance potency and solubility, making them lead candidates for Alzheimer’s disease research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.